molecular formula C14H12Cl2N2O3 B3054487 Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide CAS No. 60696-77-7

Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide

Cat. No.: B3054487
CAS No.: 60696-77-7
M. Wt: 327.2 g/mol
InChI Key: DRYVOVXFWWVZFW-UHFFFAOYSA-N
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Description

“Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide” is a chemical compound with the CAS number 60696-77-7 . Its molecular formula is C14H12Cl2N2O3 and it has a molecular weight of 327.2 g/mol.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the sources I found .

Scientific Research Applications

Flame Retardants in Polypropylene Films

Diazene compounds, including variations like bis-(1,3,5)triazinyl diazenes, have been investigated for their use as flame retardants in polypropylene films. Certain substituents, like Cl and phenyl moieties, can enhance the thermal stability of these compounds. Their effectiveness as flame retardants has been demonstrated, with certain diazene compounds achieving significant fire retardancy in polypropylene films at low concentrations (Tirri et al., 2014).

Synthesis and Spectral Studies

Synthesis and characterization of N-substituted bis(tetrazol-5-yl)diazenes have been performed, providing insights into the molecular and crystal structures of these compounds. These studies include NMR, IR, UV-spectroscopy, and thermal analysis, contributing to a deeper understanding of diazene compounds' properties (Serebryanskaya et al., 2010).

Supramolecular Assembly

Diazene derivatives have been explored for their potential in supramolecular assembly. For instance, 1, 2-bis(5-chloronorbornen-6-yl)diazene 1, 2-dioxide exhibits interesting photochromism in the solid state, which could be useful for constructing polymeric structures (Milovac et al., 2001).

Crystal Structures and Hirshfeld Surface Analysis

The crystal structures of several azines, including diazene compounds, have been studied. These investigations help in understanding the intermolecular interactions and structural variations of these compounds, which are crucial for their applications in various fields (Gomes et al., 2018).

Energetic Materials

Novel polynitro azoxypyrazole-based energetic compounds incorporating diazene structures have been synthesized. These compounds exhibit high thermal stability and detonation performance, indicating their potential use in energetic material applications (Yang et al., 2021).

Properties

IUPAC Name

(2-chloro-5-methoxyphenyl)-(2-chloro-5-methoxyphenyl)imino-oxidoazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-20-9-3-5-11(15)13(7-9)17-18(19)14-8-10(21-2)4-6-12(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYVOVXFWWVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)OC)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606224
Record name 1-Chloro-2-[(Z)-(2-chloro-5-methoxyphenyl)-NNO-azoxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60696-77-7
Record name 1-Chloro-2-[(Z)-(2-chloro-5-methoxyphenyl)-NNO-azoxy]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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